molecular formula C13H10O4 B1320982 2-(3-Acetoxybenzoyl) furan CAS No. 898766-20-6

2-(3-Acetoxybenzoyl) furan

Cat. No.: B1320982
CAS No.: 898766-20-6
M. Wt: 230.22 g/mol
InChI Key: KKDXNMPGYHPJOQ-UHFFFAOYSA-N
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Description

2-(3-Acetoxybenzoyl) furan is an organic compound with the molecular formula C13H10O4. It is a derivative of furan, a heterocyclic aromatic organic compound, and features an acetoxybenzoyl group attached to the furan ring.

Biochemical Analysis

Biochemical Properties

2-(3-Acetoxybenzoyl) furan plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the formation of reactive intermediates that can further interact with other cellular components . Additionally, this compound can form covalent bonds with nucleophilic sites on proteins, leading to potential modifications in protein function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce oxidative stress in hepatocytes, leading to changes in gene expression related to detoxification and stress response . Furthermore, this compound can disrupt mitochondrial function, leading to altered cellular metabolism and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in the formation of reactive metabolites that inhibit or modify the activity of these enzymes . Additionally, this compound can cause changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade into various metabolites over time, which may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has been associated with persistent changes in cellular function, including sustained oxidative stress and altered gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as inducing mild stress responses that enhance cellular resilience . At high doses, it can cause toxic or adverse effects, including liver damage, oxidative stress, and disruption of metabolic processes . Threshold effects have been observed, where the compound’s impact becomes significantly more pronounced beyond a certain dosage level .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other cellular components . These metabolic pathways can influence the compound’s overall biological activity and toxicity. Additionally, this compound can affect metabolic flux and metabolite levels by altering the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can also be affected by its interactions with plasma proteins and other extracellular components .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can exert its effects on mitochondrial function and energy production . The localization of this compound within the cell can also influence its interactions with other biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Acetoxybenzoyl) furan typically involves the acylation of furan with 3-acetoxybenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds via the Friedel-Crafts acylation mechanism, where the furan ring acts as the nucleophile .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Acetoxybenzoyl) furan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(3-Acetoxybenzoyl) furan has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-(3-Acetoxybenzoyl) furan is unique due to the presence of the acetoxy group, which imparts distinct chemical reactivity and biological activity. The acetoxy group can undergo hydrolysis to form the corresponding hydroxy derivative, adding versatility to its chemical behavior .

Properties

IUPAC Name

[3-(furan-2-carbonyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c1-9(14)17-11-5-2-4-10(8-11)13(15)12-6-3-7-16-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDXNMPGYHPJOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80608861
Record name 3-(Furan-2-carbonyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898766-20-6
Record name [3-(Acetyloxy)phenyl]-2-furanylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898766-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Furan-2-carbonyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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